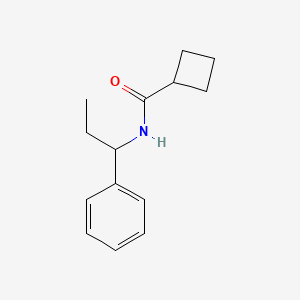

N-(1-phenylpropyl)cyclobutanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylpropyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-13(11-7-4-3-5-8-11)15-14(16)12-9-6-10-12/h3-5,7-8,12-13H,2,6,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEDDACEYQLHIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(1-phenylpropyl)cyclobutanecarboxamide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com The most logical and common retrosynthetic disconnection for an amide like this compound is the cleavage of the amide (C-N) bond. This is a standard approach because numerous reliable methods exist for forming this bond. amazonaws.com

This disconnection reveals two primary synthons, which correspond to two key precursor molecules:

Cyclobutanecarboxylic acid or an activated derivative thereof: This component provides the acyl portion of the amide.

1-Phenylpropylamine: This amine provides the nucleophilic nitrogen atom required for the amide linkage.

Classical Synthetic Routes and Precursor Chemistry

The successful synthesis of the target compound hinges on the efficient preparation of its two main precursors.

Cyclobutanecarboxylic acid is a key building block. Several classical methods are available for its synthesis. One common route involves the malonic ester synthesis, starting with the alkylation of diethyl malonate with 1,3-dibromopropane (B121459) to form a cyclobutane (B1203170) ring, followed by hydrolysis and decarboxylation. orgsyn.org An alternative method involves the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid at elevated temperatures (around 160°C), which can be prepared by hydrolysis of its corresponding diethyl ester. orgsyn.orgchemicalbook.com Another reported synthesis involves the [2+2] cycloaddition of acrylic acid and ethylene (B1197577) under UV irradiation. chemicalbook.com

For the subsequent amide coupling, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride. Cyclobutanecarbonyl chloride can be prepared by reacting cyclobutanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with amines to form amides. acs.org

1-Phenylpropylamine is the second crucial precursor. A prevalent method for its synthesis is the reductive amination of propiophenone (B1677668) (ethyl phenyl ketone). wikipedia.org This can be achieved in a one-pot reaction using a reducing agent like sodium cyanoborohydride or through a two-step process.

A common two-step sequence involves:

Oxime Formation: Propiophenone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) to form propiophenone oxime. chemicalbook.com

Reduction: The resulting oxime is then reduced to the primary amine. A variety of reducing agents can be used, with catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst being a frequent choice. chemicalbook.com This method effectively converts the C=N bond of the oxime to the C-N single bond of the amine.

It is important to note that 1-phenylpropylamine is a chiral molecule, containing a stereocenter at the carbon atom bonded to both the phenyl group and the amino group. The synthesis from propiophenone, an achiral starting material, will produce a racemic mixture of (R)- and (S)-1-phenylpropylamine unless a chiral reducing agent or catalyst is employed.

Amide Bond Formation Strategies and Optimization

The final and key step in the synthesis is the formation of the amide bond between cyclobutanecarboxylic acid and 1-phenylpropylamine. Direct reaction between a carboxylic acid and an amine requires very high temperatures and is often inefficient. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated."

A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. rsc.orgacs.org These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. luxembourg-bio.com The choice of reagent can impact yield, reaction time, and the ease of purification.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. luxembourg-bio.comresearchgate.net

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues (PyBOP, PyAOP) are highly effective but can be more expensive. luxembourg-bio.com

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high reactivity and are particularly useful for coupling sterically hindered substrates. luxembourg-bio.com

The selection of a coupling reagent is often accompanied by the choice of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)) to neutralize the acid formed during the reaction and a suitable aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile. researchgate.net

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Cost-effective, widely available. | Can cause racemization of chiral acids; DCC byproduct (DCU) is insoluble and can be difficult to remove. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | Byproducts can be difficult to remove; higher cost. luxembourg-bio.com |

| Uronium Salts | HATU, HBTU | Very high reactivity, suitable for difficult couplings, fast reaction times. luxembourg-bio.com | Higher cost, potential safety concerns with some reagents. nih.gov |

The synthesis of this compound involves a chiral amine. When a racemic mixture of 1-phenylpropylamine is reacted with achiral cyclobutanecarboxylic acid, the product will be a 1:1 mixture of two diastereomers: (R)-N-(1-phenylpropyl)cyclobutanecarboxamide and (S)-N-(1-phenylpropyl)cyclobutanecarboxamide. These diastereomers have different physical properties and may be separable by techniques like chromatography or crystallization.

If a single enantiomer of the product is desired, the synthesis must incorporate stereochemical control. This is typically achieved by using an enantiomerically pure starting material. For instance, if enantiopure (R)-1-phenylpropylamine is used in the coupling reaction, the resulting product will be exclusively (R)-N-(1-phenylpropyl)cyclobutanecarboxamide.

Achieving high diastereoselectivity is crucial in pharmaceutical synthesis where often only one stereoisomer possesses the desired biological activity. osi.lv The development of stereoselective methods for synthesizing chiral amines is an active area of research. osi.lvacs.org Furthermore, the choice of coupling reagent and reaction conditions can sometimes influence the stereochemical outcome, although preserving the stereochemical integrity of the chiral starting material is the primary concern. nih.govnih.gov In some cases, chiral auxiliaries can be employed to direct the stereochemistry of a reaction, although for a straightforward amide coupling like this, using an enantiopure amine is the most direct strategy. osi.lv

Advanced Synthetic Techniques and Green Chemistry Approaches in Cyclobutanecarboxamide (B75595) Synthesis

The synthesis of N-substituted cyclobutanecarboxamides, including "this compound," traditionally involves the coupling of a cyclobutanecarboxylic acid derivative with an appropriate amine. However, modern synthetic chemistry has pushed the boundaries of this process, emphasizing efficiency, scalability, and sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry represent significant progress toward these goals, offering distinct advantages over conventional batch processing.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including amide bond formation. researchgate.net Unlike conventional heating which relies on conduction and convection, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating. This results in rapid temperature elevation and uniform heating, often leading to dramatically reduced reaction times, increased product yields, and improved purity profiles. researchgate.netnih.gov

For the synthesis of cyclobutanecarboxamides, a microwave-assisted approach typically involves reacting cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid (with an activating agent) with an amine like 1-phenylpropylamine in a sealed vessel under microwave irradiation. The use of microwave energy can overcome the activation energy barrier for the reaction more efficiently than conventional heating. nih.gov Studies on related amide syntheses have shown that reactions that take several hours under reflux conditions can often be completed in a matter of minutes using MAOS. nih.govnih.gov This rapid process is particularly advantageous for library synthesis and rapid lead optimization in medicinal chemistry. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (Illustrative) This table illustrates typical comparative data found in the literature for general amide synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of MAOS |

|---|---|---|---|

| Reaction Time | 2 - 24 hours | 5 - 30 minutes | Drastic reduction in time |

| Temperature | Often requires high reflux temps | Can reach high temps quickly | Precise and rapid heating |

| Yield | Variable, often moderate | Generally higher | Improved reaction efficiency |

| Side Products | More prevalent due to long times | Often reduced | Higher product purity |

For the large-scale and sustainable production of fine chemicals like this compound, flow chemistry offers a compelling alternative to traditional batch reactors. technologynetworks.com In a flow chemistry setup, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch vessels. technologynetworks.comrsc.org

The key advantages of flow chemistry for amide synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions.

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. rsc.org

Improved Yield and Selectivity: Precise control over residence time and temperature gradients leads to more consistent product quality and higher yields. technologynetworks.com

Sustainability: Flow chemistry often reduces solvent usage and energy consumption, aligning with the principles of green chemistry. technologynetworks.com

A hypothetical flow process for producing this compound would involve pumping separate streams of cyclobutanecarbonyl chloride and 1-phenylpropylamine (with a scavenger base) to a T-mixer, followed by passage through a heated reactor coil to ensure complete reaction before continuous workup and purification.

Derivatization Strategies for Structural Modifications and Analogue Generation

The this compound scaffold can be systematically modified to generate a library of analogues for structure-activity relationship (SAR) studies. Derivatization can occur at the cyclobutane ring, the phenyl ring, or the propyl chain, with each modification influencing the molecule's properties.

The efficiency of the amidation reaction to form cyclobutanecarboxamide derivatives is heavily influenced by the electronic and steric properties of the substituents on both the amine and the acylating agent.

Electronic Effects: The nucleophilicity of the amine is a critical factor. Electron-donating groups (EDGs) on the phenyl ring of 1-phenylpropylamine would increase the electron density on the nitrogen atom, making it a stronger nucleophile and potentially accelerating the reaction. Conversely, strong electron-withdrawing groups (EWGs) like a nitro group would decrease the amine's nucleophilicity, slowing the reaction rate and possibly requiring harsher conditions or more potent activating agents. youtube.com

Steric Effects: Steric hindrance around the nitrogen atom of the amine or the carbonyl carbon of the acyl chloride can significantly impede the reaction. For instance, increasing the bulk of the group attached to the chiral carbon of the amine (e.g., replacing the propyl group with a tert-butyl group) would create more steric congestion, potentially lowering the reaction yield or rate. Similarly, adding bulky substituents to the cyclobutane ring, particularly at the 2-position, would hinder the approach of the amine nucleophile.

Table 2: Predicted Substituent Effects on the Synthesis of this compound Analogues

| Reactant 1 (Amine) | Reactant 2 (Acyl Chloride) | Dominant Effect | Predicted Impact on Yield/Rate |

|---|---|---|---|

| 1-(4-methoxyphenyl)propylamine | Cyclobutanecarbonyl chloride | Electronic (EDG) | Increase |

| 1-(4-nitrophenyl)propylamine | Cyclobutanecarbonyl chloride | Electronic (EWG) | Decrease |

| 1-phenylpropylamine | 2,2-Dimethylcyclobutanecarbonyl chloride | Steric | Decrease |

| 1-phenylethanamine | Cyclobutanecarbonyl chloride | Steric (Reduced) | Increase |

The this compound molecule possesses a stereocenter at the carbon of the propyl group bonded to the nitrogen. As biological activity is often stereospecific, obtaining enantiomerically pure forms is crucial. mdpi.com

Chiral Synthesis: The most direct approach is to start with an enantiomerically pure precursor. The reaction of (R)-1-phenylpropylamine or (S)-1-phenylpropylamine with achiral cyclobutanecarbonyl chloride will yield the corresponding (R)- or (S)-N-(1-phenylpropyl)cyclobutanecarboxamide, respectively. This method is highly efficient provided the enantiopure amine is readily available. Modern catalytic methods, such as those using chiral catalysts for N-H insertion or allylation, also offer pathways to construct chiral amides with high enantioselectivity. researchgate.netelsevierpure.commdpi.com

Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers must be separated through a process called resolution. libretexts.orgwikipedia.org

Diastereomeric Salt Formation: This classic method involves reacting the racemic amine precursor (1-phenylpropylamine) with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This creates a mixture of two diastereomeric salts ((R)-amine·(+)-acid and (S)-amine·(+)-acid), which have different solubilities and can be separated by fractional crystallization. The chiral amine enantiomer is then recovered by treating the separated salt with a base.

Enzymatic Resolution: Lipases are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic amine, leaving the other unreacted. google.com This kinetic resolution process allows for the separation of the resulting amide from the unreacted amine enantiomer. google.com

Chiral Chromatography: This is a powerful analytical and preparative technique where the racemic amide is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). mdpi.comresearchgate.net The two enantiomers interact differently with the CSP, causing them to elute at different times, thus allowing for their separation and collection as pure enantiomers. researchgate.net

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Elucidation

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. For amide-containing molecules like N-(1-phenylpropyl)cyclobutanecarboxamide, hydrogen bonding is a dominant directional force. In analogous secondary amides, a common and robust supramolecular motif is the formation of infinite chains through intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net For instance, in the crystal structure of the related N-[(1S)-1-phenylethyl]benzamide, all observed polymorphs exhibit this C(4) chain motif, highlighting its stability. nih.govresearchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H | C=O | 2.7 - 3.0 | Primary driver of supramolecular assembly |

| C-H···π Interaction | C-H (cyclobutane, propyl, phenyl) | Phenyl ring (π-system) | 3.2 - 3.8 | Stabilization of crystal packing |

| van der Waals Forces | All atoms | All atoms | Variable | Overall packing efficiency |

In the solid state, the molecule is "frozen" in a specific conformation. For this compound, key conformational features would include the relative orientation of the phenyl and cyclobutane (B1203170) groups with respect to the amide plane. The amide linkage itself is known to be predominantly planar due to the partial double bond character of the C-N bond. libretexts.orgwikipedia.org

Studies on analogous structures, such as N-[(1S)-1-phenylethyl]benzamide, have revealed the possibility of conformational polymorphism, where different crystal forms arise from variations in the molecular conformation, specifically the rotation of the phenyl rings. nih.govresearchgate.net In this analog, dihedral angles between the phenyl rings and the amide group differ between polymorphs, leading to distinct packing arrangements. nih.gov It is therefore plausible that this compound could also exhibit polymorphism, with different crystalline forms displaying subtle variations in the torsion angles around the C-N and C-C single bonds. The puckering of the cyclobutane ring is another conformational variable that would be fixed in a specific geometry in the crystalline state.

Solution-State Conformational Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, molecules are dynamic and can exist as an equilibrium of multiple conformations. NMR spectroscopy is a powerful tool to probe these conformational preferences and the energetic barriers between them.

One-dimensional NMR provides information on the chemical environment of nuclei, but for a detailed conformational analysis, two-dimensional techniques are indispensable. The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. columbia.edu 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly powerful for elucidating molecular conformation in solution. columbia.eduresearchgate.netyoutube.com

For this compound, a NOESY or ROESY spectrum would reveal cross-peaks between protons that are spatially proximate. For example, correlations between the protons of the phenyl ring and the protons of the propyl chain or the cyclobutane ring would allow for the determination of the preferred orientation of these groups relative to each other. In a study of the analogous N,N-bis(1-phenylethyl)-acetamide, 2D-NOESY was successfully used to assign proton resonances and identify different rotamers present in solution. rsc.org The presence and intensity of NOE cross-peaks can provide quantitative distance constraints, which can be used to build a three-dimensional model of the predominant solution-state conformation.

Table 2: Potential NOESY/ROESY Correlations for Conformational Analysis of this compound

| Interacting Protons | Structural Information Gained |

| Phenyl H ↔ Propyl CH | Orientation of the phenyl group relative to the propyl chain |

| Phenyl H ↔ Cyclobutane H | Proximity and orientation of the phenyl and cyclobutane rings |

| Propyl CH₂ ↔ Cyclobutane H | Relative positioning of the propyl and cyclobutane substituents |

| Amide NH ↔ Propyl CH | Conformation around the N-C(propyl) bond |

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. researchgate.netnih.govamanote.com For amides, the cis-trans isomerism about the amide bond is a key conformational equilibrium. rsc.org While secondary amides generally show a strong preference for the trans conformation, the relative populations of conformers can be altered by the solvent's polarity and its ability to form hydrogen bonds. rsc.org

In the case of this compound, polar solvents are expected to stabilize more polar conformers. For instance, a solvent's ability to engage in hydrogen bonding with the amide N-H and C=O groups can influence the rotational barrier around the C-N bond and the orientation of the bulky substituents. Studies on N-phenyl amides have shown that the equilibrium between rotamers is solvent-dependent. rsc.org Therefore, a comprehensive conformational analysis of this compound would necessitate NMR studies in a range of solvents with varying polarities (e.g., chloroform-d, dimethyl sulfoxide-d₆, methanol-d₄) to fully characterize its dynamic behavior.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing the nature of chemical bonds. researchgate.netyoutube.comspectroscopyonline.comlibretexts.org

For this compound, the FTIR and Raman spectra would be characterized by several key vibrational bands. The secondary amide group gives rise to a series of characteristic absorptions. The N-H stretching vibration is expected to appear as a single, relatively sharp band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and typically appears in the 1680-1630 cm⁻¹ range for solid-state secondary amides. spectroscopyonline.comlibretexts.org The amide II band, a mixed vibration involving N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹. spectroscopyonline.com

The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The cyclobutane ring will have its characteristic C-H stretching and bending vibrations. The specific frequencies of these vibrations can be sensitive to the molecule's conformation and intermolecular interactions, making vibrational spectroscopy a complementary tool to X-ray crystallography and NMR for a complete structural analysis. pitt.edu

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amide | N-H Stretch | 3370 - 3170 |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 |

| Phenyl Ring | C-H Stretch | > 3000 |

| Phenyl Ring | C=C Stretch | 1600 - 1450 |

| Alkyl (Propyl, Cyclobutane) | C-H Stretch | 2960 - 2850 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification of novel psychoactive substances by providing the elemental composition of a molecule with high precision. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places. Such precise mass measurements allow for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup.

For a compound like this compound, HRMS is instrumental in confirming its molecular formula, C₁₄H₁₉NO. The calculated monoisotopic mass for this formula is 217.1467 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value, within a few parts per million (ppm), would provide strong evidence for the presence of the compound. This level of accuracy is crucial in forensic and research settings to distinguish it from other potential isomers or compounds with similar nominal masses.

The process of fragmentation within the mass spectrometer, where the parent molecule breaks into smaller, charged fragments, is also analyzed under high resolution. By determining the accurate mass of these fragment ions, their elemental compositions can also be deduced. This information is vital for piecing together the molecule's structure and elucidating the pathways through which it fragments.

General principles of amide fragmentation suggest that a common cleavage occurs at the amide bond (N-CO). For this compound, this could lead to the formation of a cyclobutanecarbonyl cation and a 1-phenylpropylamine radical, or vice versa. The high stability of the phenyl group often influences fragmentation pathways in molecules containing this moiety.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry, or MS/MS, is a powerful extension of mass spectrometry that provides an even deeper level of structural detail, making it an indispensable tool for the definitive identification of compounds like this compound. nist.gov In an MS/MS experiment, a specific ion, typically the protonated molecule [M+H]⁺, is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The second stage of the mass spectrometer then analyzes these product ions, generating a characteristic fragmentation spectrum.

This MS/MS spectrum serves as a structural fingerprint for the molecule. The fragmentation patterns observed are highly dependent on the molecule's specific arrangement of atoms and bonds. For this compound, key fragmentation pathways would be expected to involve the cleavage of the amide linkage and fragmentations within the phenylpropyl and cyclobutyl moieties.

Table of Predicted Fragment Ions for this compound:

| Fragment Ion | Proposed Structure | Monoisotopic Mass (Da) | Notes |

| [C₅H₇O]⁺ | Cyclobutanecarbonyl cation | 83.0497 | Resulting from cleavage of the amide C-N bond. |

| [C₉H₁₂N]⁺ | 1-Phenylpropylaminyl cation | 134.0964 | Resulting from cleavage of the amide C-N bond. |

| [C₉H₁₁]⁺ | 1-Phenylallyl cation | 119.0861 | Resulting from the loss of ammonia (B1221849) from the [C₉H₁₂N]⁺ ion. |

| [C₄H₇]⁺ | Cyclobutyl cation | 55.0548 | Resulting from fragmentation of the cyclobutyl ring. |

This table is based on theoretical fragmentation patterns and requires experimental verification with a reference standard.

The combination of accurate mass measurements from HRMS and the detailed structural information from MS/MS provides a high degree of confidence in the identification of this compound, which is critical in fields such as forensic toxicology and clinical chemistry. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its reactivity, stability, and spectroscopic characteristics.

A specific investigation into the electronic properties of N-(1-phenylpropyl)cyclobutanecarboxamide using Density Functional Theory (DFT) has not been reported in the available literature.

DFT is a widely used computational method for studying the electronic structure of molecules. nih.gov By approximating the electron density, DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. chemspider.com For a molecule like this compound, a DFT analysis would reveal the distribution of electron density, highlighting regions susceptible to electrophilic or nucleophilic attack. For instance, in studies of other complex organic molecules, DFT has been used to identify reactive sites and understand reaction mechanisms. data.govpccdb.org An analysis of this compound would likely show the HOMO localized on the phenyl ring and the LUMO distributed across the amide group, indicating the primary sites for electron donation and acceptance.

Illustrative Data for DFT Analysis The following table is a hypothetical representation of data that would be generated from a DFT study of this compound, for illustrative purposes only.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

There are no published ab initio calculations specifically for this compound.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular energies, geometries, and spectroscopic properties like vibrational frequencies (IR and Raman spectra) and electronic transition energies (UV-Vis spectra). For this compound, ab initio calculations could be used to predict its infrared spectrum, which would show characteristic peaks for the N-H stretch, C=O stretch of the amide, and vibrations of the phenyl and cyclobutyl groups. These theoretical spectra can be used to interpret and validate experimental spectroscopic data.

Conformational Space Exploration and Energy Minimization Studies

The flexibility of this compound, with its rotatable bonds, gives rise to a complex conformational landscape.

Specific molecular mechanics or dynamics simulations for this compound have not been documented in the literature.

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to explore the possible conformations of a molecule and their relative energies. chemspider.com MM uses classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization to find stable conformers. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. chemspider.com For this compound, these simulations would identify the most stable arrangements of the phenyl, propyl, and cyclobutyl groups relative to the central amide linkage. The results would reveal the energetically preferred orientations and the barriers to rotation around the single bonds, which are crucial for understanding its interactions with other molecules. Studies on similar flexible molecules have successfully used these techniques to characterize their conformational preferences in different environments. nih.gov

A potential energy surface (PES) map for this compound is not available in published research.

A potential energy surface is a mathematical representation of a molecule's energy as a function of its geometry. For a molecule with multiple rotatable bonds like this compound, a full PES would be high-dimensional. A simplified 2D PES could be generated by systematically rotating two key dihedral angles (e.g., around the C-N amide bond and the C-C bond connecting the phenyl group) and calculating the energy at each point. The resulting map would visualize the energy wells corresponding to stable conformers and the energy barriers (saddle points) corresponding to transition states between them. This provides a detailed picture of the molecule's flexibility and the relative populations of its different conformational states. data.gov

Molecular Docking and Ligand-Receptor Interaction Simulations (In Silico)

There are no publicly available molecular docking studies featuring this compound as a ligand.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), which is typically a protein or other biological macromolecule. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. chemspider.com

In a hypothetical docking study, this compound would be placed into the binding site of a target receptor. The docking algorithm would then explore various binding poses, evaluating the "goodness of fit" using a scoring function that estimates the binding affinity. The simulation would identify key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the receptor, as well as hydrophobic interactions involving the phenyl and cyclobutyl groups. The results would be presented as a binding score and a visual representation of the ligand-receptor complex, offering insights into the structural basis of their interaction. chemspider.com

Illustrative Data for Molecular Docking The following table provides a hypothetical example of the kind of data a molecular docking simulation would produce for this compound with a hypothetical protein target.

| Parameter | Hypothetical Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.2 | A measure of the predicted strength of the interaction. |

| Interacting Residues | TYR 84, SER 122, LEU 205 | Amino acids in the receptor's binding site that form contacts with the ligand. |

| Hydrogen Bonds | N-H···O=C (SER 122) | Specific hydrogen bond interactions stabilizing the complex. |

| Hydrophobic Interactions | Phenyl ring with LEU 205 | Non-polar interactions contributing to binding. |

Prediction of Binding Modes and Affinities with Target Receptors (e.g., Cannabinoid, Dopamine (B1211576), Opioid Receptors)

The initial step in assessing the potential biological activity of this compound involves predicting its ability to bind to various G protein-coupled receptors (GPCRs), such as cannabinoid (CB), dopamine (D), and opioid (OP) receptors. nih.gov Molecular docking is a primary computational technique used for this purpose. nih.gov This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves placing the 3D structure of the ligand into the binding site of a receptor's 3D model, which can be obtained from crystallographic data or homology modeling. nih.govingentaconnect.com

Algorithms then calculate the binding energy, often expressed as a docking score or predicted binding affinity (e.g., in kcal/mol), for numerous possible conformations. nih.gov Lower binding energy values typically indicate a more stable ligand-receptor complex and a higher predicted affinity. nih.gov By docking this compound into the binding sites of CB1, CB2, D1, D2, and μ-, κ-, δ-opioid receptors, it is possible to generate a preliminary profile of its receptor selectivity. acs.orgmdpi.comnih.gov Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability of the interactions over time. pnas.orgacs.orgnih.gov

Illustrative Predicted Binding Affinities The following table presents hypothetical binding affinity data for this compound at selected GPCRs, as would be generated from a computational docking study.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Predicted Inhibitory Constant (Ki, nM) |

|---|---|---|

| Cannabinoid 1 (CB1) | -9.8 | 55.2 |

| Cannabinoid 2 (CB2) | -8.5 | 340.7 |

| Dopamine D2 | -7.2 | 2150.0 |

| μ-Opioid (MOP) | -6.5 | 7800.0 |

| κ-Opioid (KOP) | -7.9 | 850.5 |

Identification of Key Interacting Residues and Pharmacophore Modeling

Beyond predicting if a compound binds, it is crucial to understand how it binds. Analysis of the docked poses reveals key amino acid residues within the receptor's binding pocket that form significant interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces. mdpi.com Identifying these residues is fundamental to understanding the basis of molecular recognition and affinity. pnas.orguctm.edu

Pharmacophore modeling complements this by abstracting the essential steric and electronic features required for a molecule to interact with a specific target. nih.govdovepress.com A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond acceptors (the carboxamide oxygen), hydrogen bond donors (the amide hydrogen), hydrophobic regions (the phenyl and cyclobutyl groups), and aromatic centers. nih.govnih.gov This model serves as a 3D query for virtual screening to find other structurally diverse compounds with a similar interaction profile and helps rationalize observed structure-activity relationships. nih.govirjmets.com

Illustrative Key Interacting Residues for this compound at a Hypothetical CB1 Receptor Binding Site This table illustrates the types of interactions that could be identified between the compound and specific amino acid residues in a receptor's binding pocket.

| Receptor Residue | Interaction Type | Interacting Moiety of Compound |

|---|---|---|

| Trp279 | π-π Stacking | Phenyl Ring |

| Phe200 | Hydrophobic | Phenyl Ring |

| Leu193 | Hydrophobic | Cyclobutyl Ring |

| Ser383 | Hydrogen Bond | Amide Oxygen (Acceptor) |

| Met363 | Hydrophobic | Propyl Chain |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Focused on In Vitro Binding/Enzymatic Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a compound like this compound, a QSAR model would be developed using a dataset of structurally similar analogues with experimentally determined in vitro binding affinities or enzymatic inhibition data. medcraveonline.com The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward more potent molecules. nih.govrsc.org

Molecular Descriptor Calculation and Selection

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors". nih.govbigchem.eu These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogs, a wide range of descriptors would be calculated. researchgate.net These can be categorized as:

Constitutional (1D/2D): Descriptors derived from the molecular formula and connectivity, such as molecular weight, atom counts, and bond counts. nih.gov

Topological (2D): Indices calculated from the 2D graph representation of the molecule, describing its size, shape, and branching (e.g., Wiener index, Balaban index). slideshare.netresearchgate.net

Geometrical (3D): Descriptors requiring a 3D molecular conformation, such as molecular surface area and volume. nih.gov

Quantum-Chemical: Properties derived from quantum mechanics calculations, including dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and electrostatic potential. researchgate.net

From a large pool of calculated descriptors, a smaller, relevant subset is selected using statistical methods to avoid overfitting and multicollinearity.

Illustrative Molecular Descriptors for a Hypothetical Series of Carboxamide Analogs This table shows example descriptors that would be calculated for a QSAR study.

| Compound ID | Molecular Weight (MW) | LogP (Lipophilicity) | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |

|---|---|---|---|---|

| Analog 1 (Parent) | 231.33 | 3.15 | 29.1 | 4 |

| Analog 2 (p-Chloro) | 265.77 | 3.86 | 29.1 | 4 |

| Analog 3 (p-Methoxy) | 261.35 | 3.08 | 38.3 | 5 |

| Analog 4 (Cyclopentyl) | 245.35 | 3.52 | 29.1 | 4 |

Statistical Validation and Predictive Power of QSAR Models

Once a QSAR model is built using a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), its quality and predictive power must be rigorously validated. derpharmachemica.com Validation ensures the model is robust, reliable, and not a result of chance correlation. jetir.orgbasicmedicalkey.com Key validation metrics include:

Coefficient of Determination (R²): Indicates the goodness of fit for the training set data. Values closer to 1.0 suggest a better fit. nih.gov

Leave-One-Out Cross-Validated R² (Q²): A measure of internal predictivity, where the model is repeatedly built leaving out one compound at a time and predicting its activity. A Q² > 0.5 is generally considered acceptable. scielo.br

External Validation (Predictive R²): The model's ability to predict the activity of an external test set (compounds not used in model generation) is the ultimate test of its utility. nih.govscielo.br A high predictive R² (e.g., > 0.6) is desired. nih.gov

Root Mean Square Error (RMSE): Represents the average deviation between predicted and experimental values, with lower values indicating higher accuracy. scielo.brgoogle.com

A statistically robust and validated QSAR model can then be confidently used to predict the binding affinities of novel analogs of this compound, guiding the design of compounds with potentially enhanced activity. nih.gov

Illustrative Statistical Validation of a Hypothetical QSAR Model This table summarizes the validation statistics for a hypothetical QSAR model developed for a series of carboxamide analogs.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Training Set) | 0.915 | Excellent goodness-of-fit for the model on the training data. nih.gov |

| Q² (LOO Cross-Validation) | 0.783 | Good internal predictive ability. rsc.org |

| Predictive R² (External Test Set) | 0.851 | Excellent predictive power for new compounds. rsc.org |

| RMSE of Prediction (RMSEP) | 0.109 | Low error in predictions for the external test set. nih.gov |

Mechanistic Biochemical and Pharmacological Research in Vitro Focus

Ligand-Receptor Binding Studies (In Vitro)

No studies utilizing radioligand binding assays to determine the affinity of N-(1-phenylpropyl)cyclobutanecarboxamide for any specific biological receptor have been identified. This type of assay is crucial for quantifying the binding strength (usually expressed as Ki or IC50 values) of a compound to a target receptor.

There is no available research detailing competition binding experiments for this compound. Such experiments would involve assessing the ability of this compound to displace a known radiolabeled ligand from its receptor, providing insights into its binding affinity relative to other compounds and its selectivity for different receptor subtypes.

Functional Characterization of Receptor Activation in Cell-Free and Isolated System Models

No data exists in the scientific literature regarding the functional activity of this compound at any G-protein coupled receptor (GPCR). Functional assays, such as [35S]GTPγS binding, would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.

There are no published studies on the effect of this compound on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP). These assays are used to further characterize the functional consequences of receptor activation or blockade by a compound in a cellular context.

Enzyme Interaction and Inhibition Studies (In Vitro)

A review of the available scientific literature did not yield any studies on the interaction of this compound with any enzymes. Therefore, its potential as an enzyme inhibitor and its mechanism of action in this regard remain unknown.

Substrate Specificity and Kinetic Analysis with Relevant Metabolic Enzymes (e.g., Cytochrome P450s)

The metabolism of a compound is a critical determinant of its pharmacokinetic profile. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast majority of drugs and xenobiotics. mdpi.comsciencescholar.us Identifying which CYP isoforms metabolize a compound like this compound is crucial for predicting its clearance and potential for drug-drug interactions. nih.govspringernature.com

The standard in vitro approach involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and measuring the rate of disappearance of the parent compound or the appearance of metabolites. sciencescholar.usspringernature.com Based on its structure, likely metabolic pathways for this compound would include aromatic hydroxylation on the phenyl ring, alkyl hydroxylation on the propyl chain or cyclobutane (B1203170) ring, and potentially N-dealkylation. mdpi.comnih.gov

Kinetic analysis follows the initial screening to determine the Michaelis-Menten constants, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity), for each active enzyme. This allows for the calculation of intrinsic clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ), which indicates the efficiency of the enzyme in metabolizing the compound.

Table 1: Illustrative Metabolic Profile of this compound with Major Human CYP Isoforms This table presents hypothetical data to illustrate typical results from an in vitro enzyme kinetics study.

| CYP Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Intrinsic Clearance (CLᵢₙₜ, µL/min/pmol CYP) |

|---|---|---|---|

| CYP1A2 | > 100 | < 1.0 | < 0.01 |

| CYP2C9 | 25 | 15 | 0.60 |

| CYP2C19 | > 100 | < 1.0 | < 0.01 |

| CYP2D6 | 85 | 5 | 0.06 |

| CYP3A4 | 8 | 50 | 6.25 |

In this illustrative example, CYP3A4 is the primary metabolizing enzyme, exhibiting the highest intrinsic clearance, with a minor contribution from CYP2C9. Such a finding would focus subsequent interaction studies on these specific enzymes.

Mechanistic Research on Enzyme Inhibition and Inactivation

Beyond being a substrate, a compound can also act as an inhibitor of metabolic enzymes, leading to clinically significant drug-drug interactions. In vitro assays are used to determine the concentration of the compound required to inhibit the activity of a specific CYP isoform by 50% (IC₅₀). These experiments involve incubating the compound across a range of concentrations with human liver microsomes or recombinant CYP enzymes, along with a known probe substrate for that enzyme. nih.govspringernature.com A low IC₅₀ value suggests a potent potential for inhibition. Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent inactivation).

Table 2: Hypothetical CYP450 Inhibition Profile for this compound This table presents hypothetical IC₅₀ values to illustrate typical results from an in vitro inhibition assay.

| CYP Isoform | Probe Substrate | IC₅₀ (µM) |

|---|---|---|

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | 15.2 |

| CYP2C19 | S-Mephenytoin | > 50 |

| CYP2D6 | Dextromethorphan | 28.7 |

| CYP3A4 | Midazolam | 8.9 |

These hypothetical results suggest that this compound is a moderate inhibitor of CYP3A4 and a weaker inhibitor of CYP2C9 and CYP2D6.

Structure-Activity Relationship (SAR) Studies in Receptor Binding and Enzymatic Activity (In Vitro)springernature.comnih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, systematically altering a molecule's structure to understand how its chemical features relate to its biological activity.

Systematic Modification of Key Structural Moieties and Their Impact on Molecular Recognition

SAR studies on a molecule like this compound would involve the synthesis and in vitro testing of a library of analogs to probe the function of each structural component.

The Cyclobutane Ring: The cyclobutane motif is often incorporated into drug candidates to serve as a rigid scaffold, which can lock the molecule into a biologically active conformation and reduce the entropic penalty upon binding to a target. nih.govpharmablock.com SAR studies frequently show that altering this rigid linker, for instance by replacing the cyclobutane with a more flexible linker or a different-sized ring (cyclopropane or cyclopentane), leads to a significant decrease in binding affinity or activity. nih.gov This highlights the precise spatial arrangement enforced by the four-membered ring.

The Carboxamide Linker: The carboxamide group is a ubiquitous pharmacophore in drug molecules, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). nih.gov Modifications would include N-methylation (to remove the H-bond donor capability), inversion of the amide, or its replacement with other linking groups like sulfonamides or esters to assess the importance of its hydrogen bonding and electronic properties.

The Phenylpropyl Group: This moiety provides a key hydrophobic and aromatic interaction point. Systematic modifications would include:

Phenyl Ring Substitution: Adding electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups at the ortho, meta, and para positions to probe electronic and steric effects. mdpi.com

Propyl Chain Variation: Shortening or lengthening the alkyl chain (e.g., to ethyl or butyl) to determine the optimal distance between the phenyl ring and the amide group.

Table 3: Illustrative SAR Data for Analogs of this compound This table presents hypothetical data for a generic receptor binding assay to illustrate SAR principles.

| Compound | Modification from Parent Structure | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Parent Compound | This compound | 15 |

| Analog 1 | Cyclopentane instead of Cyclobutane | 250 |

| Analog 2 | N-Methyl on amide | 480 |

| Analog 3 | 4-Chloro substitution on Phenyl ring | 8 |

| Analog 4 | 1-phenylethyl instead of 1-phenylpropyl | 110 |

This hypothetical data illustrates that a 4-chloro substitution enhances affinity, while modifying the cyclobutane ring, N-methylating the amide, or shortening the alkyl chain are all detrimental to molecular recognition.

Elucidation of Essential Pharmacophoric Features for In Vitro Molecular Interactions

A pharmacophore is the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, the key pharmacophoric features would likely be:

Aromatic/Hydrophobic Region: The phenyl group, critical for van der Waals or pi-stacking interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide.

Hydrogen Bond Donor: The N-H proton of the amide.

Hydrophobic Scaffold: The rigid cyclobutane ring.

The precise spatial orientation of these features, fixed by the cyclobutane and propyl linkers, would define the pharmacophore model. nih.gov SAR data is used to validate and refine this model. For example, the loss of activity upon N-methylation (as in Analog 2) would confirm the essential role of the N-H as a hydrogen bond donor. Similarly, the poor affinity of analogs with different ring sizes or linker lengths would confirm the optimal spacing and rigidity provided by the parent scaffold. nih.gov Understanding these features is crucial for designing new compounds with improved potency and selectivity.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques and Method Development

Chromatography is the cornerstone of analytical procedures for N-(1-phenylpropyl)cyclobutanecarboxamide, providing the necessary separation from matrix components, impurities, and degradation products. The choice of technique is dictated by the analyte's physicochemical properties and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. It is the method of choice for assessing chemical purity, performing precise quantification, and profiling related substances.

Reverse-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The presence of the phenyl group in this compound allows for sensitive detection using an ultraviolet (UV) detector, typically set at a wavelength where the aromatic ring exhibits maximum absorbance (e.g., ~210-220 nm). Method development involves optimizing parameters such as mobile phase composition (e.g., acetonitrile or methanol and water/buffer ratio), pH, column temperature, and flow rate to achieve optimal resolution, peak shape, and analysis time.

Detailed Research Findings: For quantitative analysis, a calibration curve is constructed by analyzing a series of known concentration standards. The peak area of the analyte in an unknown sample is then used to determine its concentration. Purity analysis involves integrating the peak area of this compound and the areas of all other detected impurity peaks. The percentage purity is calculated by dividing the main peak area by the total area of all peaks. This method is highly sensitive and selective, making it a staple in pharmaceutical and forensic analysis. researchgate.netajprd.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 215 nm |

| Retention Time (Approx.) | 8.5 min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. chemrxiv.org While this compound itself has limited volatility, GC is particularly valuable for the analysis of more volatile precursors or specific, thermally stable degradation products. Its primary application in this context, however, is for the analysis of metabolites after a chemical modification step known as derivatization. chemrxiv.org

Metabolites, which may be formed through processes like hydroxylation or dealkylation, often contain polar functional groups (e.g., -OH, -NH2). These groups make the compounds non-volatile and unsuitable for direct GC analysis. Derivatization, for example, through trimethylsilylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on polar groups with nonpolar trimethylsilyl (TMS) groups. nih.gov This process increases the volatility and thermal stability of the metabolites, allowing them to be readily analyzed by GC. nih.gov

Detailed Research Findings: In a typical workflow, a biological sample extract is evaporated to dryness and then treated with the derivatizing agent before injection into the GC system. nih.gov The separation occurs in a capillary column coated with a stationary phase (e.g., 5% phenyl-polysiloxane). The temperature of the GC oven is ramped up over time to elute compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer is used for detection.

Table 2: Representative GC Method Parameters for Derivatized Metabolites

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Derivatization Agent | MSTFA with 1% TMCS |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

The structure of this compound contains a chiral center at the carbon atom attached to the phenyl group and the nitrogen atom. This results in the existence of two non-superimposable mirror-image isomers, or enantiomers (R and S forms). Enantiomers often exhibit different pharmacological and toxicological properties. Therefore, it is critical to separate and quantify them.

Chiral chromatography is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Chiral separations can be performed using both HPLC and GC. For HPLC, columns packed with CSPs derived from polysaccharides (e.g., cellulose or amylose derivatives) are common.

Detailed Research Findings: The development of a chiral separation method involves screening various chiral columns and mobile phases to find conditions that provide baseline resolution of the two enantiomers. The ratio of the enantiomers (enantiomeric excess) can be determined by comparing their respective peak areas. This is crucial for controlling the stereochemical purity of the compound in research and pharmaceutical settings. The use of a single enantiomer can induce preferential formation of specific chiral complexes or interactions in biological systems. nih.gov

Table 3: Example Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Retention Time (R-enantiomer) | ~12.1 min |

| Retention Time (S-enantiomer) | ~14.3 min |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide a wealth of information. ajprd.com They combine the separation power of chromatography with the high sensitivity and structural identification capabilities of MS.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional selectivity and sensitivity for identifying and quantifying metabolites, particularly in complex biological matrices. researchgate.net After separation on the GC column, the derivatized analytes enter the mass spectrometer.

In a tandem MS system (e.g., a triple quadrupole), a specific precursor ion for the target metabolite is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits.

Detailed Research Findings: GC-MS is a core analytical technique for characterizing the primary metabolome. chemrxiv.org The fragmentation patterns generated are like a molecular fingerprint, which, when combined with retention time, can confirm the identity of a metabolite by comparison to an authentic standard. osti.gov This technique is ideal for targeted metabolomics, where specific metabolic pathways are under investigation.

Table 4: Hypothetical GC-MS/MS Parameters for a Hydroxylated Metabolite (Derivatized)

| Parameter | Condition |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | e.g., 248 (M-CH3)+ for a TMS-derivatized metabolite |

| Product Ion 1 (m/z) | e.g., 147 (for quantification) |

| Product Ion 2 (m/z) | e.g., 73 (for confirmation) |

| Collision Energy | Optimized for each transition |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful and versatile tool for analyzing this compound and its metabolites in complex samples. It combines the separation capabilities of HPLC with the sensitivity and specificity of tandem mass spectrometry. researchgate.netamazonaws.com This technique is essential for pharmacokinetic studies, trace-level quantification in biological fluids, and identifying unknown metabolites. nih.govmdpi.com

The LC system separates the compounds, which are then ionized (commonly using electrospray ionization, ESI) and introduced into the mass spectrometer. Similar to GC-MS/MS, the use of MRM allows for highly selective and sensitive quantification, with the ability to detect analytes at picogram or even femtogram levels.

Detailed Research Findings: LC-MS/MS methods can be developed for the simultaneous analysis of a parent drug and multiple metabolites in a single, short chromatographic run. nih.gov The high sensitivity allows for the analysis of very small sample volumes. ajprd.com In untargeted metabolomics, high-resolution mass spectrometers (like Q-TOF or Orbitrap) are often used with LC to accurately determine the mass of unknown metabolites, enabling the prediction of their elemental composition and aiding in their structural elucidation. osti.gov

Table 5: Illustrative LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

|---|---|

| LC System | UHPLC |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]+ (m/z) | 232.17 |

| Product Ion 1 (m/z) | 118.09 (Quantifier) |

| Product Ion 2 (m/z) | 91.05 (Qualifier) |

| Collision Energy | 20 eV |

| Scan Time | 100 ms |

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds. While specific studies on the electrochemical behavior of this compound are not prevalent in the current literature, insights can be drawn from research on structurally related compounds, such as synthetic cathinones. These compounds often possess moieties that are susceptible to oxidation or reduction.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of molecules. These methods involve applying a potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the analyte. Studies on various synthetic cathinones have demonstrated that these molecules are electroactive. acs.org

For instance, research using differential pulse voltammetry (DPV) on a boron-doped diamond electrode (BDDE) has successfully characterized the electrochemical profiles of numerous synthetic cathinones. acs.orgfigshare.com These studies often reveal distinct reduction peaks, and the peak potentials are typically pH-dependent, shifting to more negative values as the pH increases. acs.org The electrochemical process for some cathinone analogues involves the reduction of the β-keto group. Given the structural similarities, it is plausible that the carbonyl group in the cyclobutanecarboxamide (B75595) moiety of this compound could also be electrochemically active.

The general approach for studying the redox behavior of a new compound like this compound would involve:

Selection of an appropriate solvent and supporting electrolyte: To ensure solubility and provide conductivity.

Choice of working electrode: Different electrode materials (e.g., glassy carbon, boron-doped diamond) can offer different sensitivities and potential windows.

Cyclic Voltammetry (CV) scans: To identify the oxidation and reduction peaks and assess the reversibility of the electrochemical processes.

Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): For enhanced sensitivity and quantitative analysis, allowing for the determination of limits of detection (LOD). nih.gov

| Technique | Information Gained | Relevance to this compound |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, reversibility of redox reactions. | Provides fundamental data on the compound's susceptibility to electron transfer reactions. mdpi.com |

| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity for detection, quantitative analysis. | Could be developed into a sensitive method for detecting the compound in various matrices. acs.org |

| Square Wave Voltammetry (SWV) | Fast analysis times and high sensitivity. | Offers a rapid screening tool for the presence of the compound. nih.gov |

This table summarizes common electrochemical techniques and their potential applications in the analysis of this compound.

The study of the redox behavior is not only crucial for developing analytical detection methods but also provides insights into potential metabolic pathways, as many biological transformations involve redox reactions.

Development of Reference Standards and Certified Reference Materials for Research Use

The availability of high-purity reference standards is a cornerstone of analytical chemistry, ensuring the accuracy, reliability, and comparability of experimental results. A reference standard is a highly purified compound that is used as a measurement base. A Certified Reference Material (CRM) is a reference standard that has its property values certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability.

For a compound like this compound, the development of a reference standard and ultimately a CRM is a meticulous process that involves several key stages:

Synthesis and Purification: The compound is synthesized, often through a multi-step process, followed by rigorous purification techniques such as recrystallization or preparative chromatography to achieve the highest possible purity.

Comprehensive Characterization: The identity and structure of the purified compound are unequivocally confirmed using a suite of analytical techniques. This typically includes:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) for structural elucidation.

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to provide information about functional groups and electronic transitions.

Purity Assessment: The purity of the candidate reference material is determined using multiple independent analytical methods to ensure a comprehensive evaluation. This often includes:

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Quantitative NMR (qNMR) as a primary ratio method.

Differential Scanning Calorimetry (DSC) to assess purity based on melting point depression.

Analysis for residual solvents (by headspace GC) and water content (by Karl Fischer titration).

Value Assignment and Uncertainty Budget: For a CRM, the property value (e.g., purity) is assigned based on the results from the characterization and purity assessment. A comprehensive uncertainty budget is calculated, taking into account contributions from all measurement steps.

Homogeneity and Stability Studies: The batch of the reference material is tested to ensure that the property of interest is uniform throughout the entire batch. Stability studies are also conducted under various storage conditions to determine the shelf life of the material.

The availability of a well-characterized reference standard for this compound is essential for calibrating analytical instruments, validating analytical methods, and ensuring the quality and accuracy of research data generated by different laboratories.

Future Directions and Emerging Research Avenues in N 1 Phenylpropyl Cyclobutanecarboxamide Chemistry

Rational Design of Novel Cyclobutanecarboxamide (B75595) Analogues for Probing Specific Biological Targets at a Molecular Level

Rational drug design, which relies on understanding the three-dimensional structure and function of a biological target, is a cornerstone of modern therapeutic development. nih.gov For N-(1-phenylpropyl)cyclobutanecarboxamide, this approach allows for the systematic modification of its structure to enhance affinity and selectivity for specific proteins, such as G protein-coupled receptors (GPCRs), enzymes, or ion channels. nih.gov

The design process involves creating analogues by altering distinct parts of the molecule. Key strategies include:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring can modulate electronic properties and create new interaction points with a target's binding pocket. This can influence properties like binding affinity and metabolic stability. nih.gov

Propyl Linker Modification: Altering the length or rigidity of the n-propyl chain can optimize the spatial orientation of the phenyl and cyclobutane (B1203170) groups, which is crucial for achieving an ideal fit within a receptor.

Cyclobutane Ring Derivatization: The cyclobutane ring, while conformationally constrained, can be functionalized to explore specific sub-pockets within a binding site. This approach draws inspiration from the synthesis of complex cyclobutane-containing natural products. acs.org

Amide Group Bioisosteres: Replacing the central carboxamide group with other chemical moieties that mimic its size, shape, and electronic features can lead to compounds with improved pharmacokinetic profiles.

The goal is to generate a library of analogues where each modification provides insight into the structure-activity relationship (SAR), ultimately leading to compounds with highly specific biological functions. mdpi.com The design of these analogues can be guided by the unique binding modes observed in other carboxamide-based ligands, which may involve electrostatic interactions or targeting specific amino acid residues like phenylalanine and tyrosine. nih.gov

Table 1: Strategies for Rational Analogue Design

| Molecular Moiety | Modification Strategy | Rationale for Biological Probing |

|---|---|---|

| Phenyl Group | Introduction of electron-withdrawing or -donating groups | To probe electronic and hydrophobic interactions within the binding pocket. |

| Propyl Linker | Variation in chain length (ethyl, butyl) or introduction of rigidity | To optimize the vector and distance between the aromatic and aliphatic rings for improved receptor fit. |

| Cyclobutane Ring | Stereospecific functionalization with hydroxyl or amino groups | To explore specific hydrogen-bonding opportunities in previously unoccupied regions of the target. |

| Carboxamide Linker | Replacement with bioisosteres (e.g., sulfonamide, reverse amide) | To alter hydrogen-bonding capacity and improve metabolic stability or cell permeability. |

Exploration of Alternative, Sustainable Synthetic Routes and Methodologies

The chemical synthesis of novel compounds is increasingly scrutinized for its environmental impact. The principles of green chemistry—which advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes—are becoming integral to modern synthetic planning. Future research on this compound and its derivatives will likely focus on developing more sustainable synthetic pathways.

Conventional amide bond formation often relies on coupling reagents that generate significant waste. Alternative, greener approaches could include:

Catalytic Amidation: Employing transition-metal or enzyme-based catalysts to directly form the amide bond from carboxylic acids and amines, reducing the need for stoichiometric activating agents.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. researchgate.net

A C-H functionalization approach, which directly converts a carbon-hydrogen bond into a new functional group, represents a highly efficient strategy that could be applied to the synthesis of complex cyclobutane derivatives, minimizing the need for pre-functionalized starting materials. acs.org

Table 2: Comparison of Synthetic Methodologies

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Reagents | Stoichiometric coupling agents | Catalytic systems (metal or bio-based) |

| Solvents | Chlorinated hydrocarbons (e.g., DCM) | Water, ethanol, or solvent-free conditions |

| Process | Multi-step with intermediate isolation | One-pot or tandem reactions |

| Waste | High E-Factor (mass of waste per mass of product) | Low E-Factor, improved atom economy |

| Energy | Often requires high temperatures and pressures | Milder reaction conditions |

Advanced In Silico Modeling for Predictive Molecular Design and Virtual Screening

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. By simulating molecular interactions and predicting compound properties, in silico methods reduce the time and cost associated with synthesizing and testing new chemical entities. For this compound, these techniques can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of cyclobutanecarboxamide analogues, prioritizing those with the highest predicted binding affinity for synthesis. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of functional groups necessary for biological activity. A model can be built based on the this compound structure to search databases for other diverse compounds that might exhibit similar activity. chemikailproteomics.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine a compound's viability as a drug. In silico tools can predict these properties early in the design phase, helping to eliminate candidates with unfavorable profiles before they are synthesized. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand and its target protein over time, providing insights into the stability of their interaction and the conformational changes that may occur upon binding. researchgate.net

These computational approaches enable a "design-test-redesign" cycle that is largely virtual, allowing for the rapid refinement of molecular structures to optimize both potency and drug-like properties. researchgate.net